2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-

Description

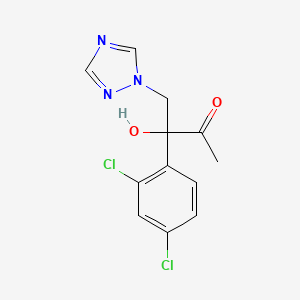

The compound 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- (CAS RN: 100107-67-3) features a butanone backbone with three critical substituents:

- A 2,4-dichlorophenyl group at position 3, contributing to lipophilicity and target binding.

- A 1H-1,2,4-triazole ring at position 4, a hallmark of antifungal agents due to its ability to inhibit sterol biosynthesis in fungi .

This structural combination is associated with antifungal and antimicrobial activities, though specific applications require further validation. Its molecular formula is C₁₂H₉N₃OCl₂, with a molecular weight of 298.13 g/mol.

Properties

CAS No. |

107658-82-2 |

|---|---|

Molecular Formula |

C12H11Cl2N3O2 |

Molecular Weight |

300.14 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-one |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-7,19H,5H2,1H3 |

InChI Key |

GNHGFHXGEMOSCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-2-butanone with 2,4-dichlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 1H-1,2,4-triazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents such as dimethyl sulfoxide and toluene, and catalysts like tetrabutylammonium bromide to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include ketone derivatives from oxidation, alcohol derivatives from reduction, and substituted triazole compounds from nucleophilic substitution .

Scientific Research Applications

2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with other molecular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone)

- Structure: Shares the butanone backbone and triazole ring but replaces the dichlorophenyl group with a 4-chlorophenoxy group.

- Key Differences: The ether linkage (phenoxy group) enhances stability but reduces polarity compared to the hydroxyl group in the target compound.

- Applications : Widely used as a systemic fungicide in agriculture .

Tetraconazole ((RS)-2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol)

- Structure: Features a propanol backbone instead of butanone, with a dichlorophenyl group and triazole ring.

- Key Differences: The hydroxyl group on the propanol chain may improve solubility but alter metabolic pathways. The shorter carbon chain could reduce membrane permeability compared to the target compound.

- Applications : Effective against powdery mildew and rust fungi .

Albaconazole (7-Chloro-3-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinazolin-4(3H)-one)

- Structure: Incorporates a quinazolinone ring and difluorophenyl group, adding complexity.

- Key Differences: The fluorine atoms enhance electronegativity and metabolic stability. The quinazolinone moiety broadens biological activity, including antiparasitic effects.

- Applications : Investigated for systemic antifungal therapy .

Structural and Functional Analysis

Role of Substituents

- 2,4-Dichlorophenyl Group : Common in antifungal agents (e.g., Tetraconazole, Fluquinconazole ), enhances binding to fungal cytochrome P450 enzymes.

- Triazole Ring: Critical for inhibiting lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis .

Mechanistic Divergences

- Target Compound vs. Triadimefon : The hydroxyl group may improve solubility but shorten half-life compared to Triadimefon’s stable ether linkage.

- Target Compound vs.

Biological Activity

The compound 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- is a derivative of butanone that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₀H₁₂Cl₂N₄O

- Molecular Weight : Approximately 244.14 g/mol

The compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study investigating various triazole derivatives found that those with halogen substitutions, such as dichlorophenyl groups, displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the 2,4-dichlorophenyl group is hypothesized to improve the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial pathogens .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. In vitro studies have shown that compounds similar to 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- exhibit potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The effectiveness is often correlated with the structural features of the triazole ring and substituents on the phenyl group .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines. For instance, a study evaluating several triazole derivatives reported that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Study on Antibacterial Efficacy

In a recent study published in Molecules, a series of triazole derivatives were synthesized and tested for antibacterial efficacy. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This suggests that structural modifications can enhance antibacterial activity significantly compared to baseline compounds without such modifications .

Toxicological Profile

According to toxicological assessments conducted by the Agency for Toxic Substances and Disease Registry (ATSDR), exposure to similar butanone derivatives may lead to neurotoxic effects when inhaled or absorbed through the skin. While specific data on this compound is limited, metabolites such as 3-hydroxybutanone have been identified in biological samples post-exposure. This raises concerns regarding long-term exposure and necessitates further investigation into its safety profile .

Research Findings Summary

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Membrane penetration enhancement |

| Antifungal | Potent against Candida and Aspergillus | Inhibition of ergosterol biosynthesis |

| Cytotoxicity | Induces apoptosis in cancer cells | Activation of caspases; mitochondrial disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.